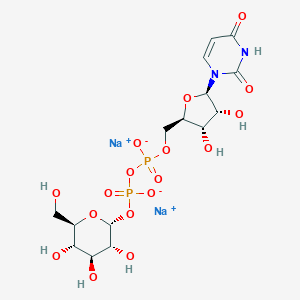
Uridine(5')disodiodiphospho(1)-alpha-D-glucose
Description
Uridine(5’)disodiodiphospho(1)-alpha-D-glucose is a nucleotide sugar that plays a crucial role in the metabolism of carbohydrates. It is involved in the biosynthesis of glycogen, glycoproteins, and glycolipids. This compound is essential for various biochemical processes, including the transfer of glucose to other molecules, which is vital for energy storage and cellular communication.
Properties
CAS No. |
28053-08-9 |
|---|---|
Molecular Formula |
C15H22N2Na2O17P2 |
Molecular Weight |
610.27 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChI Key |
PKJQEQVCYGYYMM-QBNUFUENSA-L |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Isomeric SMILES |
C1=CN(C(=O)N=C1[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1[O-])C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Appearance |
Assay:≥98%A crystalline solid |
Other CAS No. |
28053-08-9 |
Pictograms |
Irritant |
Synonyms |
Uridine 5’-(Trihydrogen diphosphate) P’-α-D-Glucopyranosyl Ester Disodium Salt; Uridine 5’-(Trihydrogen pyrophosphate) Mono-α-D-glucopyranosyl Ester Disodium Salt; Disodium UDP-glucose; Disodium Uridine Diphosphoglucose; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridine(5’)disodiodiphospho(1)-alpha-D-glucose typically involves the enzymatic conversion of uridine diphosphate glucose (UDP-glucose) from uridine triphosphate (UTP) and glucose-1-phosphate. This reaction is catalyzed by the enzyme UDP-glucose pyrophosphorylase. The reaction conditions usually require a buffered aqueous solution at a physiological pH, typically around 7.5 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


